6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid
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Overview
Description
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring, with a pyrazine substituent at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated pyrazine derivatives.
Scientific Research Applications
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Thieno[2,3-B]pyridine-2-carboxamidine: Another thienopyridine derivative with similar structural features but different functional groups.
Pyrazine-2-carboxamide: A simpler pyrazine derivative with known anti-tubercular activity.
Uniqueness: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is unique due to its combination of a thienopyridine core with a pyrazine substituent, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
959245-38-6 |
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Molecular Formula |
C12H7N3O2S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O2S/c16-12(17)8-6-18-10-3-7(4-15-11(8)10)9-5-13-1-2-14-9/h1-6H,(H,16,17) |
InChI Key |
SYWURKUJLIHSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC3=C(C(=CS3)C(=O)O)N=C2 |
Origin of Product |
United States |
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